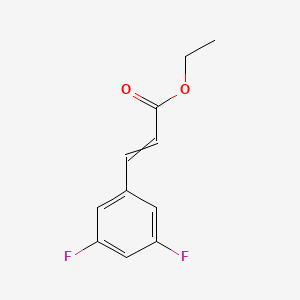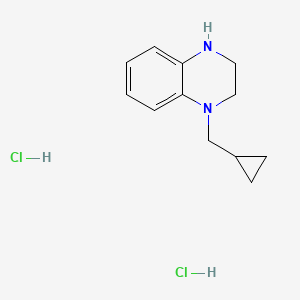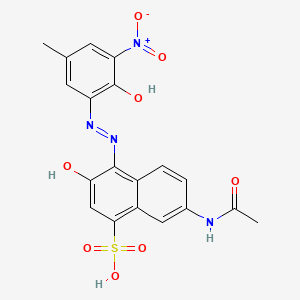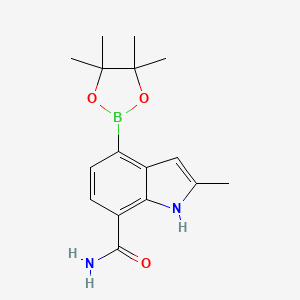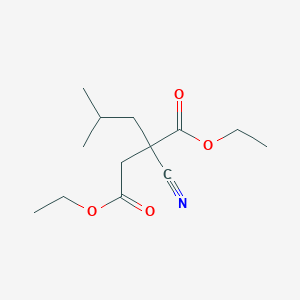
Diethyl 2-cyano-2-isobutylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-cyano-2-isobutylsuccinate is an organic compound with the molecular formula C13H21NO4. It is a derivative of succinic acid, where two ethyl groups are attached to the carboxyl groups, and a cyano group is attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-cyano-2-isobutylsuccinate can be synthesized through a multi-step process. One common method involves the condensation of diethyl succinate with isobutyraldehyde in the presence of a base, followed by the addition of a cyano group. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium chloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-cyano-2-isobutylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to diethyl 2-carboxy-2-isobutylsuccinate.
Reduction: Reduction can yield diethyl 2-amino-2-isobutylsuccinate.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-cyano-2-isobutylsuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of polymers and as a component in catalysts for polymerization reactions
Mechanism of Action
The mechanism of action of diethyl 2-cyano-2-isobutylsuccinate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological molecules or catalyze specific reactions in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-cyano-2,3-dimethylsuccinate: Similar in structure but with different alkyl groups.
Diethyl 2,3-diisobutylsuccinate: Another derivative with two isobutyl groups.
Diethyl 2-cyano-3-oxosuccinate: Contains an additional oxo group
Uniqueness
Diethyl 2-cyano-2-isobutylsuccinate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its cyano group makes it particularly useful in nucleophilic addition and substitution reactions, while the ester groups provide versatility in hydrolysis and esterification reactions .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
diethyl 2-cyano-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)8-13(9-14,7-10(3)4)12(16)18-6-2/h10H,5-8H2,1-4H3 |
InChI Key |
NENOICKNJDFYMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



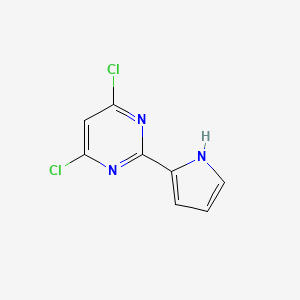
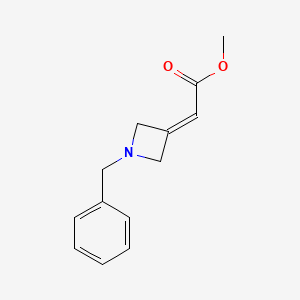
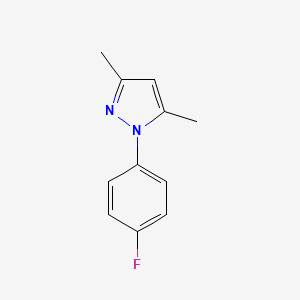
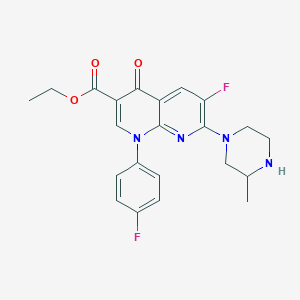
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)
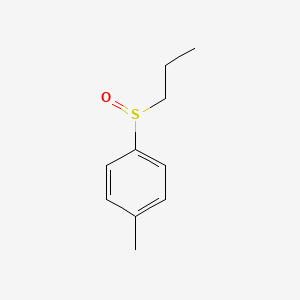
![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
